molecular formula C11H10BrClO3 B3097802 Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate CAS No. 131994-22-4

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Cat. No. B3097802
CAS RN: 131994-22-4
M. Wt: 305.55 g/mol
InChI Key: KRHXEXDWAMHYNF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, also known as EBCOP, is a synthetic compound that has been widely studied due to its potential applications in scientific research. It has been used as a model compound in many research fields, including biochemistry, toxicology, and pharmacology. EBCOP has been used to study the mechanisms of action of other compounds, as well as to study the biochemical and physiological effects of compounds on living organisms.

Scientific Research Applications

Pesticide Analysis

The compound is used in the analysis of pesticides, specifically profenofos . A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The technique showed good analytical features for determination of profenofos in these samples .

Antimicrobial Research

The compound is used in the synthesis of antimicrobial agents . Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have shown promising antimicrobial activity .

Anticancer Research

The compound is also used in anticancer research . The synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds were found to be active against this breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . These studies demonstrated that some of the synthesized compounds displayed good docking score within binding pocket of the selected PDB ID .

Insecticide and Acaricide

Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad spectrum, non-systemic foliar insecticide and acaricide . It is effective against a wide range of chewing and sucking insects and mites on various crops .

Environmental Monitoring

The compound can be used in environmental monitoring, specifically in the detection and quantification of profenofos in seawater . This is important for assessing the impact of pesticide use on marine ecosystems .

properties

IUPAC Name

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHXEXDWAMHYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

13bs) 6.8 g of monoethyl malonate potassium salt in 70 ml of acetonitrile were cooled to 10° under argon and treated with 5.3 ml of triethylamine and 4.8 g of magnesium chloride. The resulting thick suspension was stirred at room temperature for 2 hrs. Then, it was again cooled to 10° and 5 g of 4-bromo-2-chloro-benzoyl chloride were added dropwise thereto over 30 min. The mixture was stirred at room temperature for 15 hrs. and then concentrated. Extraction: twice with 100 ml of toluene, once with 100 ml of cold 1N HCl and twice with 100 ml of water. After drying and evaporation there were obtained 5.2 g (85%) of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxo-propionate as a brown oil which crystallized in a refrigerator. M.p. 34° C.
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Synthesis routes and methods III

Procedure details

The starting material was prepared by conventional procedures starting from the lithium salt of monoethyl malonate and 4-bromo-2-chlorobenzoyl chloride which reacted to form ethyl 4-bromo-2-chlorobenzoylacetate. The latter was caused to react with dimethylformamide dimethylacetal to give ethyl 3-dimethylamino-2-(4-bromo2-chlorobenzoyl)propenoate, which by reaction with 4-fluoroaniline afforded said starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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